Trimethylolpropane phosphite

Catalog No.
S599823
CAS No.
824-11-3
M.F
C6H11O3P
M. Wt
162.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane phosphite

CAS Number

824-11-3

Product Name

Trimethylolpropane phosphite

IUPAC Name

4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

Molecular Formula

C6H11O3P

Molecular Weight

162.12 g/mol

InChI

InChI=1S/C6H11O3P/c1-2-6-3-7-10(8-4-6)9-5-6/h2-5H2,1H3

InChI Key

QRUSNTDXJQBKBI-UHFFFAOYSA-N

SMILES

CCC12COP(OC1)OC2

Synonyms

EPTBO, TMPP (phosphite), trimethylolpropane phosphite

Canonical SMILES

CCC12COP(OC1)OC2

Organometallic Chemistry

TMPP acts as a ligand in organometallic chemistry, forming complexes with transition metals. These complexes exhibit diverse catalytic activities, making them valuable tools in various organic transformations. Studies have shown TMPP's effectiveness in:

  • Hydrogenation reactions: TMPP-based catalysts facilitate the addition of hydrogen to unsaturated organic compounds, a crucial step in the synthesis of various chemicals. [Source: Journal of Molecular Catalysis A: Chemical, Volume 225, Issue 1, Pages 221-230, ]
  • Hydroformylation reactions: TMPP-metal complexes enable the introduction of an aldehyde group (–CHO) into organic molecules, finding use in the production of important industrial chemicals. [Source: Journal of Organometallic Chemistry, Volume 617, Issues 1-2, Pages 269-277, ]
  • Polymerization reactions: TMPP-based catalysts play a role in the controlled synthesis of various polymers with desired properties, relevant to materials science and engineering. [Source: Coordination Chemistry Reviews, Volume 257, Issues 21-22, Pages 3341-3373, ]

Flame Retardancy

TMPP exhibits flame retardant properties, meaning it can suppress the flammability of materials. Research explores its potential application in:

  • Polymeric materials: Studies investigate incorporating TMPP into polymers to improve their flame resistance, enhancing product safety in various applications. [Source: Polymer Degradation and Stability, Volume 94, Issue 5, Pages 859-864, ]
  • Textile coatings: Researchers explore the use of TMPP in flame-retardant coatings for textiles, aiming to enhance fire safety in clothing and other textile applications. [Source: Journal of Applied Polymer Science, Volume 111, Issue 1, Pages 152-160, ]

Trimethylolpropane phosphite is a chemical compound with the molecular formula C6H11O3PC_6H_{11}O_3P and a molecular weight of approximately 162.12 g/mol. It is classified as a phosphite ester and is typically encountered as a white to almost white solid. The compound has a melting point ranging from 50 to 55 °C and a boiling point of about 100 °C at reduced pressure (8 mmHg) . While it is insoluble in water, it can slowly react with water to yield phosphorous acid and trimethylol, an alcohol .

TrMPP acts as a ligand in organometallic complexes. The cage-like structure and multiple donor sites allow it to bind to metal centers, influencing their electronic properties and reactivity. The specific mechanism depends on the transition metal and the reaction involved. For example, TrMPP-based complexes can act as catalysts in various organic transformations by facilitating bond activation and rearrangement [].

TrMPP is a highly toxic compound. It can be fatal if swallowed, inhaled, or absorbed through the skin []. Exposure can cause irritation to eyes, skin, and respiratory system. Additionally, TrMPP can react with strong reducing agents to form flammable and highly toxic phosphine gas [].

Safety Precautions:

  • Handle TrMPP with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store TrMPP in a cool, dry place away from incompatible chemicals.
  • Properly dispose of waste according to regulations.

Data:

  • LD50 (oral, mice): 1.1 mg/kg []
, particularly involving its reactivity with strong reducing agents. Such reactions can lead to the formation of toxic and flammable phosphine gas. Additionally, upon partial oxidation, it may release toxic phosphorus oxides . The compound can also form coordination complexes when reacted with metal carbonyls, producing various substitution products that are mixtures of isomers .

Trimethylolpropane phosphite can be synthesized through several methods. One common approach involves the reaction of trimethylolpropane with phosphorus trichloride or other phosphorus-containing reagents under controlled conditions. This method allows for the formation of the phosphite ester while managing the by-products effectively . Specific synthesis references include work published in the Journal of the American Chemical Society, which details different synthetic pathways for phosphite esters .

Trimethylolpropane phosphite has several applications across various industries:

  • Plasticizers: It is often used as an additive in the production of plastics to enhance flexibility and durability.
  • Stabilizers: The compound serves as a stabilizing agent in polymer formulations, helping to improve thermal stability.
  • Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with transition metals .
  • Flame Retardants: Due to its phosphorus content, it may find applications in flame-retardant formulations.

Interaction studies involving trimethylolpropane phosphite primarily focus on its behavior in coordination chemistry. Research indicates that this compound can form stable complexes with various metal carbonyls, influencing their reactivity and stability . Further studies could explore its interactions with biological molecules or other industrial compounds.

Several compounds share structural or functional similarities with trimethylolpropane phosphite. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Phosphorus trichloridePCl3PCl_3A reactive phosphorus compound used in synthesis.
Triphenyl phosphiteC18H15O4PC_{18}H_{15}O_4PCommonly used as a plasticizer and antioxidant.
Dimethyl phosphiteC2H7O4PC_2H_7O_4PUsed in organic synthesis and as a reagent.
Triethyl phosphateC6H15O4PC_6H_{15}O_4POften utilized as a solvent and plasticizer.

Uniqueness of Trimethylolpropane Phosphite

What sets trimethylolpropane phosphite apart from these similar compounds is its specific use as an ester derived from trimethylolpropane, which imparts unique properties beneficial for applications in polymer chemistry and stabilization processes. Its ability to form coordination complexes further distinguishes it within the class of phosphites, making it valuable in both industrial applications and potential research avenues.

Physical Description

Trimethylolpropane phosphite appears as a solid. (EPA, 1998)

XLogP3

0.6

UNII

1ND7080ZYD

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H370 (45.83%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

824-11-3

Wikipedia

Trimethylolpropane phosphite

General Manufacturing Information

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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